molecular formula C12H9ClN2 B11799701 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B11799701
M. Wt: 216.66 g/mol
InChI Key: WPZUUXYVEXWWEP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorophenyl group and a prop-2-yn-1-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the reaction of 4-chlorophenylhydrazine with propargyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium on carbon, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while reduction reactions can produce reduced forms of the compound with altered alkyne groups. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole include other pyrazole derivatives with different substituents on the pyrazole ring or phenyl group. Examples include:

  • 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
  • 4-(4-Methylphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
  • 4-(4-Nitrophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the prop-2-yn-1-yl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-prop-2-ynylpyrazole

InChI

InChI=1S/C12H9ClN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h1,3-6,8-9H,7H2

InChI Key

WPZUUXYVEXWWEP-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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